(S)-2-amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol
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Overview
Description
(S)-2-amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of an amino group, a hydroxyl group, and a nitro-substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol typically involves the following steps:
Amination: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by chiral resolution using cost-effective methods such as crystallization with chiral auxiliaries.
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
(S)-2-amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential interactions with biological molecules and enzymes.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol: The enantiomer of the compound with different optical activity.
2-amino-2-(3-methylphenyl)ethan-1-ol: Lacks the nitro group, resulting in different chemical properties.
2-amino-2-(3-nitrophenyl)ethan-1-ol: Lacks the methyl group, affecting its steric and electronic properties.
Uniqueness
(S)-2-amino-2-(3-methyl-2-nitrophenyl)ethan-1-ol is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-methyl-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C9H12N2O3/c1-6-3-2-4-7(8(10)5-12)9(6)11(13)14/h2-4,8,12H,5,10H2,1H3/t8-/m1/s1 |
InChI Key |
IOAFWXPFHHWBAG-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@@H](CO)N)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CO)N)[N+](=O)[O-] |
Origin of Product |
United States |
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